2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
Description
This compound features a benzothiadiazine core, a seven-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms, substituted with a 2,5-dimethylphenyl group at position 2 and an acetamide moiety at position 2. The 2,5-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . The acetamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)20-17(22)19(10-16(18)21)13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXTLKAOLVHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
- Core Structure : 1,4-Benzothiazine (six-membered ring with one S and one N atom).
- Substituents : Lacks the trioxo groups and dimethylphenyl moiety present in the target compound.
- The simpler substitution pattern may result in reduced steric hindrance and altered binding modes .
Pyrido[2,3-e][1,2,4]thiadiazine Derivatives ()
- Core Structure : Pyridothiadiazine (fused pyridine and thiadiazine rings).
- Substituents : Includes a 4-methylphenyl group and a benzyl acetamide.
- The benzyl acetamide may enhance lipophilicity compared to the target compound’s simpler acetamide .
Substituent and Functional Group Comparisons
Thiazolidin-4-one Derivatives ()
- Core Structure: Thiazolidinone (five-membered ring with one S and one N atom).
- Substituents: Includes benzimidazole and 4-cyanophenyl groups.
- Key Differences: The smaller thiazolidinone core limits conjugation compared to benzothiadiazine. The 4-cyanophenyl group provides strong electron-withdrawing effects, contrasting with the dimethylphenyl’s electron-donating methyl groups .
1,2,3-Thiadiazoles ()
- Core Structure : Five-membered thiadiazole ring (two N atoms, one S atom).
- Substituents : Aryloxy or arylthio groups.
- Key Differences: The smaller, planar thiadiazole ring may enhance metabolic stability but reduce conformational flexibility compared to benzothiadiazine.
Research Findings and Implications
- Electron Effects : The target compound’s trioxo groups likely enhance electrophilicity, making it more reactive in nucleophilic environments compared to analogs without these groups (e.g., ’s compound) .
- Steric and Lipophilic Effects: The 2,5-dimethylphenyl group may improve membrane permeability relative to unsubstituted or smaller substituents (e.g., ’s 4-cyanophenyl) but could reduce solubility .
- Biological Target Compatibility : Pyridothiadiazines () may exhibit stronger interactions with enzymes requiring nitrogen-rich binding pockets, whereas benzothiadiazines could favor sulfur-dependent targets .
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